

# GSK3368715: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the First-in-Class Type I PRMT Inhibitor

GSK3368715 (also known as EPZ019997) is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] As a first-in-class molecule to enter clinical trials, it represents a significant tool for investigating the therapeutic potential of targeting arginine methylation in oncology. This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

### **Core Mechanism of Action**

GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, is responsible for the asymmetric dimethylation of arginine residues on a multitude of protein substrates.[2] By binding to the enzyme-substrate complex, GSK3368715 prevents the transfer of a methyl group from SAM to the arginine residue. This leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3] The crystal structure of GSK3368715 bound to PRMT1 has been resolved, providing detailed insights into its binding mode.[4]

# Data Presentation Biochemical Inhibitory Activity



GSK3368715 exhibits potent inhibition of several Type I PRMTs, with a high degree of selectivity over other classes of methyltransferases.

Target Enzyme	IC50 (nM)	Apparent Ki (nM)
PRMT1	3.1[4][5][6]	1.5 - 81 (for PRMT1, 3, 4, 6, 8) [3]
PRMT3	48[5][6]	1.5 - 81 (for PRMT1, 3, 4, 6, 8) [3]
PRMT4 (CARM1)	1148[5][6]	1.5 - 81 (for PRMT1, 3, 4, 6, 8) [3]
PRMT6	5.7[5][6]	1.5 - 81 (for PRMT1, 3, 4, 6, 8) [3]
PRMT8	1.7[5]	1.5 - 81 (for PRMT1, 3, 4, 6, 8) [3]

## **Cellular Activity**

GSK3368715 has demonstrated anti-proliferative effects across a broad range of cancer cell lines.

Cell Line	Cancer Type	Cellular IC50 (nM)	Effect
Toledo	Diffuse Large B-cell Lymphoma (DLBCL)	59	Cytotoxic
HCT-116	Colorectal Carcinoma	38,250	Anti-proliferative
BxPC-3	Pancreatic Adenocarcinoma	Varies	Cytostatic
ACHN	Renal Cell Carcinoma	Varies	Cytostatic
MDA-MB-468	Triple-Negative Breast Cancer	Varies	Cytostatic



Note: IC50 values in cellular assays can vary depending on the experimental conditions, such as cell density and serum concentration.

### Phase 1 Clinical Trial (NCT03666988) Summary

A Phase 1, first-in-human study of GSK3368715 was conducted in patients with advanced solid tumors and diffuse large B-cell lymphoma.[7][8]

Parameter	Details
Dosing	Oral, once-daily escalating doses of 50 mg, 100 mg, and 200 mg.[7]
Pharmacokinetics	Maximum plasma concentration (Tmax) reached within 1 hour post-dosing.[7][8]
Pharmacodynamics	Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[7][8]
Efficacy	The best response observed was stable disease in 29% of patients (9 out of 31).[7][8]
Adverse Events	A higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism, was observed, particularly at the 200 mg dose.[7][8] Doselimiting toxicities were reported in 25% of patients at 200 mg.[7]
Outcome	The study was terminated early due to the unfavorable risk/benefit profile, citing the incidence of TEEs, limited target engagement at lower doses, and lack of clinical efficacy.[7][8]

# Signaling Pathways and Experimental Workflows Mechanism of Type I PRMT Inhibition



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Caption: GSK3368715 acts as a SAM-uncompetitive inhibitor of Type I PRMTs.

## Downstream Signaling Pathways Affected by GSK3368715

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GSK3368715 -> PRMT1 [label="Inhibits"]; PRMT1 -> EGFR\_Pathway [label="Regulates"]; PRMT1 -> Wnt\_Pathway [label="Activates"]; PRMT1 -> RNA\_Metabolism [label="Regulates"]; RNA\_Metabolism -> DDR [label="Impacts", style=dashed]; EGFR\_Pathway -> Cell\_Proliferation; Wnt\_Pathway -> Cell\_Proliferation; DDR -> Cell\_Proliferation [label="Inhibits"]; }

Caption: Inhibition of Type I PRMTs by GSK3368715 impacts multiple oncogenic pathways.

### **Experimental Workflow for Evaluating GSK3368715**

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Caption: A stepwise approach for the preclinical to clinical evaluation of GSK3368715.

## Detailed Experimental Protocols In Vitro PRMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific Type I PRMT enzyme.

Materials:



- Recombinant human PRMT enzyme (e.g., PRMT1)
- Biotinylated peptide substrate (e.g., histone H4 peptide)
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- GSK3368715
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Streptavidin-coated plates
- Scintillation cocktail and counter

#### Procedure:

- Prepare a serial dilution of GSK3368715 in DMSO and then dilute further in assay buffer.
- In a reaction plate, combine the PRMT enzyme, peptide substrate, and varying concentrations of GSK3368715 or vehicle control (DMSO).
- Initiate the reaction by adding [3H]-SAM.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound [3H]-SAM.
- Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.



### **Cellular Proliferation Assay (e.g., CellTiter-Glo®)**

Objective: To determine the effect of GSK3368715 on the proliferation of cancer cell lines.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- GSK3368715
- 96-well clear-bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of GSK3368715 or vehicle control.
- Incubate the plate for a specified duration (e.g., 72 hours).
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the data to the vehicle-treated control wells and calculate the IC50 value.



### **Western Blot Analysis of Arginine Methylation**

Objective: To assess the effect of GSK3368715 on the levels of asymmetrically dimethylated proteins in cells.

#### Materials:

- Cancer cell line
- GSK3368715
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-ADMA, anti-hnRNP-A1)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

#### Procedure:

- Treat cells with GSK3368715 or vehicle control for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Normalize the signal to a loading control (e.g.,  $\beta$ -actin or GAPDH).



## Pharmacodynamic Biomarker Analysis: hnRNP-A1 Methylation

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) has been identified as a pharmacodynamic biomarker for Type I PRMT inhibition.[9] Treatment with GSK3368715 leads to a reduction in asymmetric dimethylarginine on hnRNP-A1.[10]

#### Methodology:

- Sample Collection: Peripheral blood mononuclear cells (PBMCs) or tumor biopsies can be collected from subjects.[10]
- Protein Extraction and Digestion: hnRNP-A1 is immunoprecipitated from the cell or tissue lysate, followed by tryptic digestion.
- Mass Spectrometry: The resulting peptides are analyzed by targeted liquid chromatographymass spectrometry (LC-MS) to quantify the levels of specific methylated arginine residues on hnRNP-A1.[9]
- Immunoassays: Alternatively, specific antibodies that recognize the methylated forms of hnRNP-A1 can be used in immunoassays such as ELISA or Western blotting for a more high-throughput analysis.[9]

## **Conclusion and Future Perspectives**

GSK3368715 has been instrumental in validating Type I PRMTs as a therapeutic target in oncology. Despite its clinical development being halted, the preclinical data demonstrating its potent anti-tumor activity and the insights gained from the Phase 1 trial provide a strong foundation for the development of next-generation Type I PRMT inhibitors.[10] A key learning is the potential for synergistic activity when combining Type I PRMT inhibition with PRMT5 inhibition, particularly in cancers with MTAP deletion.[11] Future research should focus on developing inhibitors with an improved safety profile and exploring rational combination strategies to overcome resistance and enhance efficacy. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers continuing to explore the therapeutic potential of targeting arginine methylation in cancer and other diseases.



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